molecular formula C9H5ClO2 B3084800 2-Chloro-5-ethynylbenzoic acid CAS No. 1143024-61-6

2-Chloro-5-ethynylbenzoic acid

Cat. No.: B3084800
CAS No.: 1143024-61-6
M. Wt: 180.59 g/mol
InChI Key: YVUQADDBNAJCQU-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynylbenzoic acid is an organic compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . This benzoic acid derivative is characterized by a chlorine substituent and an ethynyl (acetylene) group on the benzene ring, making it a valuable building block in medicinal chemistry and pharmaceutical research . The compound's primary research application lies in its use as a key synthetic intermediate for the development of novel therapeutic agents. Specifically, derivatives of ethynylbenzoic acid are investigated as potent agonists for nuclear receptors, such as the bile acid receptor, also known as Farnesoid X Receptor (FXR) . Research in this area holds promise for treating a range of conditions, including metabolic diseases, cholestasis, and organ fibrosis . The ethynyl group, in particular, is a crucial functional moiety that allows for further chemical modifications via click chemistry or metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for biological evaluation. Product Identification • CAS Number: 1143024-61-6 • MDL Number: MFCD20660271 • Molecular Formula: C9H5ClO2 • Molecular Weight: 180.59 g/mol • SMILES: OC(C1=CC(C#C)=CC(Cl)=C1)=O This product is intended for research purposes only and is not approved for use in humans or animals. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUQADDBNAJCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 Ethynylbenzoic Acid Derivatives

Cyclization Reactions Triggered by the Ethynyl (B1212043) Moiety

The presence of the ethynyl group in close proximity to the carboxylic acid function in 2-chloro-5-ethynylbenzoic acid derivatives allows for a range of intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds. These reactions are often triggered by metal catalysts or bases, which activate the alkyne for nucleophilic attack by the carboxylate.

Intramolecular Cyclization Pathways to Isobenzofuranones

The synthesis of isobenzofuranones, a class of compounds with significant biological activity, can be achieved through the cyclization of 2-alkynylbenzoic acid derivatives. While the direct cyclization of this compound to an isobenzofuranone is not extensively documented, related transformations provide insight into plausible reaction pathways. One common strategy involves the use of a metal-free Lewis acid-initiated protocol. For instance, the reaction of 2-(4-hydroxybut-1-yn-1-yl)benzamides with aldehydes, initiated by BF₃·OEt₂, proceeds through a Prins cyclization to form a dihydrofuranylidene carbocation. This intermediate then undergoes intramolecular cyclization to yield 3-(dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines, which can be further converted to the corresponding furanylidene isobenzofuranones. nih.gov This suggests that activation of the alkyne in this compound could similarly lead to the formation of an isobenzofuranone core through intramolecular attack of the carboxylic acid.

Another approach involves the reaction of 2-acylbenzoic acids with isatoic anhydrides in the presence of a base like sodium carbonate. mdpi.com This reaction proceeds via the formation of an intermediate that undergoes cyclization and subsequent reaction with the anhydride (B1165640) to furnish isobenzofuranone derivatives. mdpi.com Although this method starts from a 2-acyl derivative rather than a 2-ethynyl compound, it highlights the propensity of substituted benzoic acids to cyclize and form the isobenzofuranone skeleton.

Rhenium Complex-Catalyzed Cyclization to Isocoumarins

The 6-endo intramolecular cyclization of 2-ethynylbenzoic acids provides a direct route to isocoumarins, which are important structural motifs in many natural products. Rhenium complexes, such as ReCl(CO)₅, have been shown to be effective catalysts for this transformation. When a 2-ethynylbenzoic acid derivative is treated with a catalytic amount of ReCl(CO)₅, the reaction proceeds with high selectivity to yield the corresponding isocoumarin (B1212949). For example, the cyclization of 2-(phenylethynyl)benzoic acid in the presence of 5 mol% ReCl(CO)₅ in hexane (B92381) at 80°C for 10 hours affords 3-phenyl-1H-isochromen-1-one in high yield.

A plausible reaction mechanism involves the initial decarbonylation of ReCl(CO)₅ to generate a coordinatively unsaturated 16-electron complex, ReCl(CO)₄. The triple bond of the 2-ethynylbenzoic acid then coordinates to this active rhenium species, which activates the alkyne for nucleophilic attack. The subsequent intramolecular addition of the carboxylic acid group to the activated alkyne, followed by protonation, leads to the formation of the isocoumarin product.

SubstrateCatalystProductYield
2-(Phenylethynyl)benzoic acidReCl(CO)₅3-Phenyl-1H-isochromen-1-one80%
2-Ethynylbenzoic acidReCl(CO)₅1H-Isochromen-1-oneModerate

Table 1: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids.

Organic-Base-Promoted 5-exo Intramolecular Cyclization to Phthalides

In contrast to the 6-endo cyclization that yields isocoumarins, the 5-exo intramolecular cyclization of o-alkynylbenzoic acids leads to the formation of phthalides, another important class of biologically active molecules. This regioselective cyclization can be effectively promoted by organic bases. The use of an organic base provides a practical and metal-free method for the synthesis of these compounds.

Theoretical studies on the 5-exo selective intramolecular cyclization of o-alkynylbenzoic acid catalyzed by an organic base suggest a mechanism involving the activation of the carboxylic acid by the base. This facilitates the nucleophilic attack of the carboxylate onto the alkyne, leading to the formation of the five-membered phthalide (B148349) ring. This method offers a high degree of regioselectivity, favoring the 5-exo cyclization pathway over the 6-endo pathway.

SubstrateBaseProductYield
o-Alkynylbenzoic acidOrganic BasePhthalide derivativeGood to Excellent

Table 2: Organic-Base-Promoted 5-exo Intramolecular Cyclization.

Carbonylation Reactions Involving Ethynylbenzoic Acids

Carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into organic molecules. For 2-ethynylbenzoic acids, these reactions can lead to a variety of functionalized heterocyclic compounds.

Oxidative Carbonylation Processes and Product Derivatization

Oxidative carbonylation is a process where a substrate is carbonylated in the presence of an oxidant. While specific examples involving this compound are not widespread, the general principles of oxidative carbonylation of alkynes suggest that this reaction could lead to the formation of maleic anhydride derivatives. The resulting highly functionalized products can then be subjected to further derivatization. For example, the anhydride moiety can undergo reactions with nucleophiles such as amines and alcohols to form imides and esters, respectively. These derivatization reactions are crucial for developing libraries of compounds with diverse biological activities.

Mechanistic Investigations of Palladium-Catalyzed Carbonylations

Palladium-catalyzed carbonylation reactions are versatile methods for the synthesis of carboxylic acid derivatives. The mechanism of these reactions often involves a catalytic cycle with palladium in different oxidation states. In the context of a substrate like this compound, a plausible mechanism for a carbonylation reaction would involve the oxidative addition of an aryl halide (or activation of a C-H bond) to a Pd(0) species to form a Pd(II) intermediate. This is followed by the insertion of carbon monoxide into the Pd-C bond to form an acyl-palladium complex. Subsequent reductive elimination would then yield the carbonylated product and regenerate the Pd(0) catalyst.

Cross-Coupling Reactions for Molecular Diversification

The presence of both a chloro and an ethynyl group on the benzoic acid scaffold of "this compound" offers two distinct handles for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of derivatives. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon bonds.

Suzuki Coupling Strategies with Halogenated Benzoic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. In the case of this compound derivatives, the chloro substituent serves as the electrophilic partner for this transformation.

The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, often necessitating more specialized catalytic systems. For sterically hindered aryl halides, such as those with a substituent at the 2-position, the challenge of oxidative addition of the palladium catalyst to the carbon-chlorine bond is even more pronounced. To overcome this, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are typically employed to facilitate the catalytic cycle.

While specific studies on the Suzuki coupling of this compound are not extensively detailed in the reviewed literature, the principles can be extrapolated from studies on similar 2-chlorobenzoic acid derivatives. A key consideration is the potential for competitive reactions involving the ethynyl group or the carboxylic acid functionality. The carboxylic acid can be protected as an ester to prevent interference with the basic conditions of the reaction.

A carbonylative approach to Suzuki-Miyaura couplings has been developed for sterically hindered aryl bromides, which could be applicable to 2-chlorobenzoic acid derivatives to synthesize 2-aroylbenzoate esters. rsc.org This method involves the introduction of a carbonyl group during the coupling process. One strategy to favor the carbonylative pathway over the direct Suzuki coupling is the slow addition of the boronic acid. rsc.org

Table 1: Illustrative Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideCatalystLigandBaseSolventTemp (°C)Yield (%)
1ChlorobenzenePd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Moderate
22-ChlorotoluenePd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane100High
34-Chlorobenzoic acidPdCl₂(PPh₃)₂PPh₃Na₂CO₃DMF/H₂O90Good

Note: This table presents generalized conditions for Suzuki-Miyaura reactions of aryl chlorides and is for illustrative purposes. Specific yields for this compound would require experimental verification.

Sonogashira-Type Coupling Reactions for Extended Conjugation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This reaction is particularly relevant for this compound as it allows for the extension of the conjugated system through the ethynyl group.

The general reactivity trend for the halide in Sonogashira couplings is I > Br > Cl > F. wikipedia.org Therefore, the chloro group of this compound would be less reactive than a bromo or iodo substituent under standard Sonogashira conditions. This differential reactivity can be exploited for selective functionalization if other, more reactive halides are present in the molecule.

The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The reaction is typically carried out under mild conditions, but the coupling of aryl chlorides may require higher temperatures and more robust catalyst systems. organic-chemistry.org

While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the provided search results, the reaction is a standard method for the alkynylation of aryl halides and would be a primary strategy for modifying the ethynyl moiety of the molecule.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a versatile functional group that can be readily converted into a variety of derivatives, such as amides and esters. These transformations are crucial for altering the molecule's physical and biological properties.

Amidation and Esterification Reactions for Derivatization

Amidation is the process of forming an amide bond between a carboxylic acid and an amine. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods for amidation include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative like an acyl chloride.

For 2-chlorobenzoic acids, copper-catalyzed amination with aniline (B41778) derivatives has been shown to be a chemo- and regioselective method to produce N-aryl anthranilic acid derivatives. nih.gov This method is advantageous as it often does not require the protection of the carboxylic acid group. nih.gov The reaction proceeds efficiently with both electron-rich and electron-deficient aryl chlorides and anilines. nih.gov

Table 2: Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with Various Anilines nih.gov

EntryAnilineBaseSolventTemp (°C)Yield (%)
1AnilineK₃PO₄Diethylene glycol13090
22-MethylanilineK₃PO₄Diethylene glycol13085
34-MethoxyanilineK₃PO₄Diethylene glycol13092
43-ChloroanilineK₃PO₄Diethylene glycol13099

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

For substrates that are sensitive to strong acids, other methods are available. Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild alternative. commonorganicchemistry.com Another approach is to first convert the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. commonorganicchemistry.com

Activation Strategies for Carboxyl-Mediated Transformations

To facilitate nucleophilic attack at the carbonyl carbon of the carboxylic acid, the hydroxyl group must be converted into a better leaving group. This process is known as activation.

One of the most common activation strategies is the conversion of the carboxylic acid to an acid chloride . Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are frequently used for this purpose. libretexts.org The resulting acid chloride is highly reactive towards a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.

Another strategy involves the use of coupling reagents in amidation reactions. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. libretexts.org

In biological systems, carboxylic acids are often activated by reaction with adenosine (B11128) triphosphate (ATP) to form an acyl adenylate, which is a mixed anhydride. This activated species can then undergo reaction with a nucleophile.

Exploration of Stereoselective and Regioselective Outcomes in Transformations

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of reactions involving this compound, stereoselectivity could become a factor if, for example, a chiral center is introduced during a transformation or if the ethynyl group participates in a reaction that can lead to different geometric isomers (e.g., (E)- or (Z)-alkenes upon reduction). While the provided search results discuss stereoselectivity in general terms, specific examples of stereoselective reactions involving this compound derivatives are not detailed. masterorganicchemistry.com

Regioselectivity is the preference for a reaction to occur at one position over another. This is a critical consideration for a multifunctional molecule like this compound. For instance, in nucleophilic aromatic substitution reactions, the position of the incoming nucleophile is determined by the electronic and steric effects of the existing substituents.

A notable example of regioselectivity is the copper-catalyzed amination of dihalobenzoic acids. The amination of 2,4-dichlorobenzoic acid with 4-methoxyaniline occurs selectively at the 2-position, ortho to the carboxylic acid group. nih.gov Similarly, in the amination of 5-bromo-2-chlorobenzoic acid, the reaction takes place at the chloro-substituted position. nih.gov This regioselectivity is attributed to the directing effect of the carboxylic acid group, which can coordinate to the copper catalyst and facilitate the C-N bond formation at the ortho position.

In palladium-catalyzed cross-coupling reactions, regioselectivity can be controlled by the choice of catalyst and ligands. nih.gov For a molecule with multiple potential reaction sites, such as different halogen atoms, a judicious selection of reaction conditions can allow for the selective functionalization of one site over the others.

Computational Chemistry Approaches for Understanding 2 Chloro 5 Ethynylbenzoic Acid Reactivity and Structure

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD can explore the conformational landscape of a molecule and simulate its interactions with surrounding molecules, such as solvents or other solutes. mdpi.commdpi.com

For 2-Chloro-5-ethynylbenzoic acid, MD simulations can reveal:

Conformational Preferences: The molecule has rotational freedom around the C-COOH and C-C≡CH single bonds. MD simulations can sample these rotational states to identify the most stable, low-energy conformations and the energy barriers between them.

Intermolecular Interactions: In condensed phases (liquid or solid), benzoic acids are well-known to form strong hydrogen-bonded dimers via their carboxylic acid groups. nih.govwhiterose.ac.ukunimi.it MD simulations can quantify the stability and lifetime of these dimers. acs.org Furthermore, they can model other non-covalent interactions, such as π-π stacking between aromatic rings and potential halogen bonding involving the chlorine atom.

A typical MD simulation of this compound in a solvent would track the trajectories of hundreds of molecules, allowing for statistical analysis of preferred conformations and interaction motifs. ucl.ac.uk

Table 2: Potential Intermolecular Interactions of this compound Amenable to MD Simulation

Interaction TypeInteracting GroupsTypical Energy Range (kcal/mol)Significance
Hydrogen BondingCarboxylic acid (-COOH) with another -COOH-7 to -9 (per H-bond in a dimer)Strongest interaction; dictates crystal packing and solution-phase aggregation. acs.org
π-π StackingPhenyl ring with another phenyl ring-1 to -3Contributes to crystal stability and aggregation.
Halogen BondingChlorine atom (as electrophile) with a nucleophile (e.g., O from a carboxyl)-0.5 to -2Can act as a directional force in crystal engineering.
Dispersion ForcesAll atomsVariableGeneral attractive forces contributing to overall cohesion. researchgate.net

Quantum Chemical Analysis of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, primarily using DFT, are essential for determining the electronic properties of a molecule. These properties govern its reactivity, stability, and spectroscopic characteristics. vjst.vn For this compound, analysis of its electronic structure provides critical insights.

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). vjst.vn The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the π-system of the ethynyl (B1212043) group and phenyl ring would contribute significantly to the HOMO, while the LUMO would likely have contributions from the electron-withdrawing carboxyl group and the aromatic ring. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this compound, the MEP would show strong negative potential around the carboxylic oxygen atoms and a more positive potential near the acidic hydrogen. mdpi.com

Atomic Charges: Methods like Mulliken population analysis calculate the partial charge on each atom, indicating the extent of electron transfer between atoms and identifying local electrophilic or nucleophilic centers. researchgate.net

Table 3: Representative Quantum Chemical Descriptors and Their Interpretation for this compound (Note: Values are illustrative and based on typical results for similar aromatic acids.)

DescriptorTypical Calculated ValueInterpretation
HOMO Energy-6.5 to -7.5 eVRepresents ionization potential; region of likely electrophilic attack (e.g., on the π-system).
LUMO Energy-1.0 to -2.0 eVRepresents electron affinity; region of likely nucleophilic attack.
HOMO-LUMO Gap4.5 to 6.0 eVIndicator of kinetic stability and resistance to electronic excitation. A smaller gap implies higher reactivity. researchgate.net
Dipole Moment2.0 to 3.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.
MEP Negative RegionOn carboxyl oxygen atomsSite for hydrogen bond donation and electrophilic attack. researchgate.net
MEP Positive RegionOn carboxylic hydrogen atomSite for hydrogen bond acceptance and nucleophilic attack.

In Silico Modeling of Ligand-Receptor Interactions (e.g., for related pharmacophores)

When a molecule has potential pharmacological activity, in silico modeling is used to predict and analyze its interaction with a biological target, typically a protein receptor or enzyme. Molecular docking is a primary technique that places a ligand (like this compound) into the binding site of a receptor and scores the fit based on intermolecular interactions. kau.edu.sa

Substituted benzoic acids and ethynyl-containing compounds are common scaffolds in drug discovery, appearing in ligands for targets like retinoid receptors and P-glycoprotein. nih.govljmu.ac.uknih.gov Modeling the interaction of this compound with a hypothetical receptor binding site would involve assessing the contribution of its distinct functional groups:

The carboxylic acid is a powerful hydrogen bond donor and acceptor, often forming critical salt-bridge interactions with basic amino acid residues like Arginine or Lysine (B10760008). ljmu.ac.uk

The aromatic ring can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The ethynyl group can form unusual hydrogen bonds (with the terminal hydrogen) or interact with metal ions in metalloenzymes. Its rigid, linear geometry acts as a stiff linker or spacer.

The chlorine atom can occupy hydrophobic pockets and, in some cases, form halogen bonds, a directional non-covalent interaction with an electron-rich atom like oxygen or nitrogen. nih.gov

MD simulations can further refine docking poses, providing information on the stability of the ligand-receptor complex and the dynamics of water molecules in the binding site. semanticscholar.org

Table 4: Potential Ligand-Receptor Interactions for a this compound Pharmacophore

Functional Group of LigandPotential Interacting Residue(s) in ReceptorType of Interaction
Carboxylic Acid (-COOH)Arginine (Arg), Lysine (Lys), Histidine (His)Hydrogen Bonding, Salt Bridge
Carboxylic Acid (-COOH)Serine (Ser), Threonine (Thr), Asparagine (Asn)Hydrogen Bonding
Phenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)π-π Stacking
Phenyl RingLeucine (Leu), Isoleucine (Ile), Valine (Val)Hydrophobic Interaction
Chlorine AtomAlanine (Ala), Leucine (Leu)Hydrophobic Interaction
Chlorine AtomBackbone Carbonyl Oxygen, Aspartate/Glutamate side chainHalogen Bonding
Ethynyl GroupPolar residues or backbone atomsWeak Hydrogen Bonding (C-H···O/N)

Applications in Advanced Organic Synthesis As a Versatile Molecular Building Block

Design and Synthesis of Complex Heterocyclic Systems

The unique arrangement of reactive sites on 2-chloro-5-ethynylbenzoic acid makes it an ideal starting material for the synthesis of complex heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry and materials science, and this compound provides a direct route to their creation.

A primary application involves intramolecular cyclization reactions. For instance, the carboxylic acid and the ethynyl (B1212043) group can react under specific catalytic conditions to form isocoumarins, a class of lactones with significant biological activities. Research has shown that rhenium complexes can catalyze the 6-endo cyclization of 2-ethynylbenzoic acids to produce isocoumarin (B1212949) derivatives with high selectivity. researchgate.net This process highlights the utility of the ethynyl and carboxyl groups in forming a fused heterocyclic ring system.

Furthermore, the presence of the chloro and ethynyl groups allows for cascade reactions to build polycyclic heterocyclic structures. For example, a Sonogashira coupling reaction at the ethynyl position, followed by an intramolecular cyclization involving the chloro substituent, can lead to the formation of various fused heterocycles. Base-promoted cascade reactions have been developed for the synthesis of isoindolin-1-ones from related structures, demonstrating the potential for complex heterocyclic synthesis. acs.org

The following table summarizes representative heterocyclic systems that can be synthesized using 2-ethynylbenzoic acid derivatives as precursors.

Heterocyclic SystemSynthetic StrategyKey Functional Groups UtilizedCatalyst/Reagent Example
IsocoumarinsIntramolecular CyclizationEthynyl, Carboxylic AcidRhenium complexes (e.g., ReCl(CO)5) researchgate.net
Isoindolin-1-onesCascade Reaction/CyclizationCarbonyl, Nitrile (in precursors)Base (e.g., K2CO3) acs.org
Fused PyrazolesMulti-step Synthesis/CyclizationEthynyl, Carboxylic Acid (derivatized)Various

Development of Defined Molecular Scaffolds for Multifunctional Molecules

A molecular scaffold is a core structure upon which other functional groups can be attached to create molecules with specific, often multiple, functions. mdpi.com this compound is an excellent candidate for such a scaffold due to its three distinct points for chemical modification. This allows for the precise, orthogonal introduction of different functionalities, leading to the creation of multifunctional molecules for applications in chemical biology, diagnostics, and therapy. mdpi.comgoogle.com

The general strategy involves sequentially reacting each functional group. For example:

The carboxylic acid can be converted to an amide or ester, introducing a specific biomolecule or a solubility-enhancing tag.

The ethynyl group can undergo a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach a fluorescent probe or a targeting ligand.

The chloro group can be replaced using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce another aromatic system or a different functional moiety.

This step-wise approach allows for the construction of complex, well-defined molecular architectures where each component has a specific role. Lysine (B10760008), with its two amino groups and one carboxylic acid, is a classic example of a natural hub molecule used for creating multifunctional agents; similarly, synthetic compounds like this compound serve as non-natural scaffolds for building novel molecular constructs. mdpi.com

Precursor Role in the Synthesis of Advanced Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds composed of fused aromatic rings. wikipedia.org They are of significant interest in materials science for their unique electronic and photophysical properties, finding use in organic electronics like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). PAHs are typically formed through the incomplete combustion of organic materials but can be synthesized with precision in the laboratory. iarc.frnih.gov

This compound serves as a valuable precursor for creating larger, well-defined PAHs. The ethynyl group is particularly useful for extending the π-conjugated system through reactions like the Sonogashira coupling, which can link it to other aromatic rings. Subsequent intramolecular cyclization or annulation reactions can then form new fused rings. For example, coupling the ethynyl group with an aryl halide and then inducing a cyclization reaction can build complex, multi-ring systems. The presence of the chloro and carboxyl groups offers additional handles for further functionalization or for directing the cyclization process to achieve specific PAH structures. While many PAHs are environmental pollutants, the ability to synthesize specific, functionalized PAHs is crucial for developing advanced materials. nih.govnih.gov

Integration into Materials Science: e.g., Donor-π-Acceptor (D-π-A) Dyes for Photovoltaic Applications

In materials science, this compound and its derivatives are particularly important in the design of organic dyes for dye-sensitized solar cells (DSSCs). lookchem.com A common and effective design for these dyes is the Donor-π-Acceptor (D-π-A) architecture. In this model:

The Acceptor (A) part is typically a group that can anchor the dye to the semiconductor surface (like TiO₂) and accept an electron. The carboxylic acid group on this compound is a perfect anchoring acceptor. acs.org

The Donor (D) is an electron-rich moiety.

The π-bridge is a conjugated system that connects the donor and acceptor, facilitating charge transfer upon light absorption. The ethynyl group is an excellent component for building this π-bridge.

This compound can be used as the key acceptor-anchor component in these dyes. For instance, a donor molecule can be attached to the main ring via a Sonogashira coupling at the chloro position, with the ethynylbenzoic acid moiety serving as the π-bridge and acceptor/anchor. Alternatively, the ethynyl group itself is used to extend the π-bridge by coupling it to another aromatic system, which is then linked to a donor.

The table below shows key parameters for a D-π-A dye incorporating a related ethynylbenzoic acid moiety, illustrating its role in photovoltaic performance.

Dye ComponentFunctionExample MoietyImpact on Performance
DonorElectron donationDiphenylamine (DPA), Indoline (Ind)Influences light absorption spectrum and HOMO level
π-BridgeElectron transferEthynyl groupFacilitates charge separation and transfer
Acceptor/AnchorElectron acceptance & surface bindingCarboxylic acidAnchors dye to TiO₂; influences LUMO level and electron injection efficiency

Studies have shown that carefully designed dyes incorporating such structures can achieve significant power conversion efficiencies, demonstrating the practical utility of these molecular building blocks in renewable energy technologies. researchgate.net

Strategic Integration into Medicinal Chemistry Scaffolds

Utilization in the Rational Design of Novel Pharmacophores

The rational design of novel pharmacophores frequently employs 2-Chloro-5-ethynylbenzoic acid as a foundational scaffold. mdpi.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The distinct functionalities of this compound—the chloro, ethynyl (B1212043), and carboxylic acid groups—provide multiple points for interaction and modification. mdpi.com The ethynyl group, for instance, can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, enabling the efficient and specific conjugation to other molecules. The chloro and carboxylic acid groups can be modified to fine-tune the electronic and steric properties of the resulting pharmacophore, thereby influencing its binding affinity and selectivity for a particular biological target. This adaptability makes it a valuable component in creating diverse libraries of compounds for screening and lead optimization in drug discovery. lead-discovery.de

Construction of Bioactive Molecules: Examples from Retinoid X Receptor (RXR) Agonist Development

A notable application of this compound is in the development of agonists for the Retinoid X Receptor (RXR). nih.govnih.govmdpi.com RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in various cellular processes. nih.govnih.gov Dysregulation of RXR signaling is implicated in several diseases, including cancer and metabolic disorders.

Bexarotene (B63655), an FDA-approved drug for cutaneous T-cell lymphoma, is a well-known RXR agonist. nih.govmdpi.com The development of novel RXR agonists often involves modifications of the bexarotene scaffold. Research has shown that halogenated benzoic acid derivatives can act as potent RXR agonists. nih.govvulcanchem.com The introduction of a chloro group at the ortho position to the carboxylic acid on analogs of bexarotene has been shown to enhance binding to RXR and promote its homodimerization. nih.gov Specifically, this compound can be envisioned as a key building block in the synthesis of such analogs, where the ethynyl group provides a rigid linker and the chloro and carboxylic acid moieties contribute to the binding interactions within the ligand-binding pocket of the RXR. nih.govresearchgate.net

Table 1: Investigational RXR Agonists and their Relationship to the this compound Scaffold

Compound Structural Features Relevance to this compound Reference
Bexarotene (Targretin) 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid Parent compound for the design of halogenated analogs. nih.gov
Halogenated Bexarotene Analogs Introduction of a halogen (e.g., chlorine) ortho to the carboxylic acid. Demonstrates the utility of the chloro-benzoic acid moiety for enhanced RXR agonism. nih.gov

Building Block for Inhibitor Development (e.g., Bcl-2/Bcl-xL inhibitors via ethynyl linkers)

The anti-apoptotic proteins Bcl-2 and Bcl-xL are critical targets in cancer therapy, as their overexpression allows cancer cells to evade programmed cell death (apoptosis). nih.govnih.gov The development of small-molecule inhibitors that can block the function of these proteins is an active area of research.

This compound can serve as a crucial building block in the design of potent Bcl-2/Bcl-xL inhibitors. The ethynyl group is particularly useful as a rigid linker to connect two different fragments that bind to distinct sites on the protein surface. nih.gov This strategy of linking two weakly binding fragments can lead to a significant enhancement in binding affinity. For example, inhibitors have been designed where a fragment that binds to one site is connected via an ethynyl linker to another fragment that occupies a second site. nih.gov In some designs, a 4-ethynylbenzoic acid derivative is coupled to one fragment, and this is then linked to a second fragment. nih.gov The chloro-substituted benzoic acid moiety can be incorporated to optimize interactions within the binding pocket.

Table 2: Research Findings on Bcl-2/Bcl-xL Inhibitors Utilizing Ethynyl Linkers

Compound/Strategy Key Feature Mechanism of Action Binding Affinity (Ki) Reference
Fragment-based design with ethynyl linker Linking two weak-affinity fragments. Occupies two distinct sites on Bcl-xL. < 1 nM for both Bcl-2 and Bcl-xL nih.gov
ABT-737 Potent Bcl-2/Bcl-xL inhibitor. Mimics the binding of pro-apoptotic proteins. < 1 nM nih.gov
ABT-263 (Navitoclax) Orally bioavailable analog of ABT-737. Induces apoptosis in sensitive cancer cells. Advanced to clinical trials. nih.gov

Role in the Synthesis of Agrochemical and Dye Intermediates

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of agrochemicals and dyes. chemimpex.commetrochemgroup.comnkgroup.it In the agrochemical industry, halogenated benzoic acids are used in the formulation of herbicides and pesticides. chemimpex.com The specific substitution pattern of this compound can be tailored to produce active ingredients with desired efficacy and selectivity for crop protection.

In the synthesis of dyes, benzoic acid derivatives serve as important precursors. cymitquimica.comresearchgate.net The presence of the chloro and ethynyl groups on the benzene (B151609) ring allows for a variety of chemical transformations to produce complex dye molecules with specific colors and properties. These intermediates are used in the production of a wide range of dyes, including those for textiles and other industrial applications. metrochemgroup.comnkgroup.it

Emerging Research Directions and Future Perspectives for 2 Chloro 5 Ethynylbenzoic Acid

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the ethynyl (B1212043) and carboxylic acid groups in 2-ethynylbenzoic acid derivatives is the subject of extensive catalytic research. The development of novel catalytic systems aims to control the reactivity and selectivity of transformations such as cyclization and intermolecular additions.

Transition metal catalysts are pivotal in activating the alkyne moiety. For instance, rhenium complexes like [ReCl(CO)5] have been shown to catalyze the 6-endo cyclization of 2-ethynylbenzoic acids. researchgate.netuniovi.es While other rhenium species also show activity, they are generally less effective. uniovi.es Ruthenium-based catalysts are widely employed for the intermolecular addition of carboxylic acids to terminal alkynes due to their high efficiency and functional group tolerance. uniovi.es Research has demonstrated that ruthenium(II) complexes can catalyze the cycloisomerization of alkynoic acids to selectively form enol lactones. uniovi.es

Palladium-catalyzed reactions are also prominent, particularly in tandem cyclization-coupling processes. The reaction of o-ethynylbenzoic acids with aryl halides in the presence of a palladium catalyst can lead to the formation of 3-arylmethylideneisobenzofuran-1-ones. semanticscholar.org The stereochemical outcome of these reactions, whether syn or anti addition across the alkyne, is a key area of investigation, with the potential to be controlled by the specific catalytic system and reaction conditions. semanticscholar.org Similarly, copper(II) chloride has been studied for the cycloisomerization of 2-alkynylbenzoic acids, where the solvent can influence the selectivity between 5-exo and 6-endo cyclization products. researchgate.net

Future research will likely focus on creating more sophisticated catalytic systems that offer greater control over regio- and stereoselectivity. This includes the design of bifunctional catalysts that can coordinate to both the carboxylic acid and the alkyne, as well as the exploration of dual catalytic systems, such as a combination of photoredox and gold catalysis, to enable novel transformations under mild conditions. researchgate.net

Catalyst TypeMetalTypical ReactionProduct TypeRef.
Carbonyl ComplexRheniumIntramolecular CyclizationIsocoumarins researchgate.netuniovi.es
Grubbs CatalystRutheniumCycloisomerization/CouplingFused Polyheterocycles uniovi.es
Phosphine (B1218219) ComplexPalladiumTandem Cyclization-Coupling3-Arylmethylideneisobenzofuran-1-ones semanticscholar.org
Simple SaltCopperCycloisomerizationIsobenzofuranones/Isocoumarins researchgate.net

Exploration of Sustainable Synthetic Methodologies (e.g., Mechanochemistry)

In line with the principles of green chemistry, research is moving towards more sustainable methods for synthesizing and functionalizing molecules like 2-chloro-5-ethynylbenzoic acid. Mechanochemistry, the use of mechanical force to induce chemical reactions, stands out as a promising solvent-free alternative to traditional solution-based synthesis. beilstein-journals.org

Mechanochemical ball milling has been successfully used to prepare cocrystals of 3-iodoethynylbenzoic acid with various halide salts. researchgate.net This process relies on the formation of halogen bonds between the iodoethynyl group and the halide anion. researchgate.net Given the structural similarity, this technique could be directly applicable to this compound for creating novel solid-state architectures. The formation of halogen and hydrogen bonding motifs can be controlled to yield specific supramolecular structures. researchgate.net

The scope of mechanochemistry extends beyond cocrystal formation. It has been employed for a variety of organic transformations, including:

Halogenation: Aryl halogenation can be performed mechanochemically using reagents like trihaloisocyanuric acids. beilstein-journals.org

C-H Bond Activation: Palladium pincer complexes have been synthesized via C-H bond activation in a ball mill, demonstrating the potential for complex organometallic synthesis without bulk solvents. beilstein-journals.org

Carbonation: Grignard reagents, prepared mechanochemically, can react with gaseous carbon dioxide or solid sodium methyl carbonate to produce carboxylic acids, offering a sustainable route to benzoic acid derivatives. d-nb.info

These examples highlight the potential of mechanochemistry to reduce solvent waste and energy consumption in the synthesis and derivatization of this compound. Future work will likely expand the range of mechanochemical reactions applicable to this scaffold, focusing on scalability and reaction efficiency.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The distinct functional groups of this compound make it an excellent candidate for designing complex supramolecular architectures through self-assembly. The carboxylic acid group can form robust hydrogen-bonded dimers, while the chloro and ethynyl groups can participate in weaker, yet structurally significant, non-covalent interactions like halogen bonding and π-π stacking.

Research on halogenated benzoic acids has shown their utility in constructing high-dimensional supramolecular networks. For example, 3,5-diiodobenzoic acid has been used with metal centers and ancillary nitrogen ligands to create 2D and 3D coordination polymers where halogen-halogen interactions are key structure-directing forces. acs.org Similarly, combining iodo- or bromo-substituted benzoic acids with other organic molecules can lead to predictable 1D and 2D architectures assembled through a combination of hydrogen and halogen bonds. nih.gov The interplay between these different non-covalent interactions is crucial for achieving reliable control over the final solid-state network. nih.gov The presence of the chloro group in this compound provides a site for such halogen bonding.

The ethynyl group also plays a critical role in self-assembly. Ethynylbenzoic acid derivatives have been shown to self-assemble into distinct nanostructures. For instance, a pyrene (B120774) core functionalized with four ethynylbenzoic acid units can form either nanofibers or nanoparticles in aqueous solution, depending on the conditions. researchgate.net These different aggregated states exhibit distinct photocatalytic activities, highlighting how supramolecular organization can control material function. researchgate.net Poly(phenylacetylene)s derived from 4-ethynylbenzoic acid can form helical structures, and their self-assembly can be influenced by chiral molecules, demonstrating a mechanism for transferring chirality to a macromolecular level. acs.orggoogle.com

The future in this area points towards using this compound to create multi-functional materials where the assembly is precisely controlled by a hierarchy of non-covalent interactions, leading to applications in catalysis, sensing, and electronics.

Interacting Group(s)Interaction TypeResulting StructurePotential ApplicationRef.
Carboxylic AcidHydrogen BondingDimers, ChainsCrystal Engineering nih.gov
Chloro, Iodo, Bromo SubstituentsHalogen Bonding1D, 2D, 3D NetworksSupramolecular Polymers acs.orgnih.govresearchgate.net
Ethynyl, Aromatic Ringsπ-π StackingColumnar StacksOrganic Electronics researchgate.net
Ethynylbenzoic Acid UnitsSelf-AssemblyNanofibers, NanoparticlesPhotocatalysis researchgate.net

New Frontiers in Bio-conjugation Strategies and Chemical Biology Probes

The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal alkyne, makes it a highly valuable linker for applications in chemical biology and bioconjugation. These two functional groups can be addressed with orthogonal chemistries, allowing for the covalent attachment of this molecule to and between various biomolecules. lumiprobe.comnih.gov

The terminal alkyne is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govconju-probe.com These reactions are highly efficient and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. The carboxylic acid group can be readily activated (e.g., as an NHS ester) to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides. nih.govub.edu

This dual reactivity allows this compound to serve as a heterobifunctional linker. lumiprobe.comlumiprobe.com For example, it could be attached to a peptide via its carboxylic acid, leaving the alkyne available for a subsequent click reaction with an azide-modified fluorescent dye, a drug molecule, or another biomolecule. beilstein-journals.orgrsc.org This strategy has been employed using 4-ethynylbenzoic acid to derivatize peptides on a solid support, followed by a Sonogashira cross-coupling reaction to attach another aryl group, demonstrating the utility of the ethynyl handle in peptide modification. rsc.org

Furthermore, small molecules that can modulate protein function, known as chemical probes, are essential tools for understanding biology. sigmaaldrich.com The rigid, aromatic structure of this compound makes it an attractive scaffold for building such probes. The functional groups provide handles for diversification to optimize binding to a target protein and for the attachment of reporter tags (like fluorophores) or photo-crosslinking groups for target identification. sigmaaldrich.com

Future directions will involve the incorporation of this compound and its derivatives into more complex bioconjugates, such as antibody-drug conjugates (ADCs) or probes for multi-protein complex analysis. The development of new bioorthogonal reactions involving the alkyne group will further expand its utility in creating sophisticated tools for probing and manipulating biological systems. acs.org

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-ethynylbenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A two-step synthesis is commonly employed:

Chlorination : React 5-ethynylbenzoic acid with chlorine gas in a mixture of ethanol and water under reflux for 3 hours. Aluminum chloride (AlCl₃) may be used as a catalyst to enhance regioselectivity .

Purification : Post-reaction, neutralize with hydrochloric acid (HCl) and isolate via recrystallization or column chromatography.

  • Optimization : Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of substrate to Cl₂) and maintaining strict temperature control (60–70°C). Solvent polarity adjustments (e.g., replacing ethanol with DMF) can reduce byproducts .
Step Reagents/Conditions Yield Key Challenges
1Cl₂, AlCl₃, EtOH/H₂O, reflux60–70%Over-chlorination
2HCl, recrystallization85–90%Residual solvent removal

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • NMR : The ¹H NMR spectrum should show a singlet for the ethynyl proton (δ 2.8–3.2 ppm) and aromatic protons (δ 7.5–8.1 ppm). ¹³C NMR confirms the carboxylic carbon (δ 170–175 ppm) .
  • IR : Look for a sharp C≡C stretch at ~2100 cm⁻¹ and a broad O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹. Absence of Cl-O stretches (~600 cm⁻¹) indicates no residual chlorine .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30). Retention time consistency (±0.2 min) confirms purity >95% .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX programs address these?

  • Methodological Answer :
  • Challenges : Low crystal quality due to flexible ethynyl groups, twinning, or weak diffraction.
  • Solutions :

SHELXD : For phase determination, use dual-space algorithms to resolve twinning.

SHELXL : Refine anisotropic displacement parameters (ADPs) for Cl and O atoms. Apply TWIN/BASF commands for twinned data .

  • Example refinement statistics:
         R1 = 0.032, wR2 = 0.078 (I > 2σ(I))  
         Residual electron density: ±0.25 eÅ⁻³  

Q. How does the electronic nature of the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The ethynyl group acts as an electron-withdrawing moiety, polarizing the C-Cl bond and facilitating nucleophilic aromatic substitution (SNAr).
  • Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (80°C, 12 h). The ethynyl group stabilizes the transition state, reducing activation energy (ΔG‡ ≈ 85 kJ/mol) .
  • Competing Pathways : Under basic conditions (NaOH, EtOH), hydrolysis to 5-ethynylsalicylic acid may occur. Mitigate by using anhydrous solvents and low temperatures (0–5°C) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :
  • Root Cause : Variations in crystallization solvents (e.g., EtOH vs. hexane) or hygroscopicity.
  • Resolution : Cross-validate using DSC (melting point ±2°C) and compare with NIST reference spectra. For example, conflicting IR stretches may arise from polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.